



Application Notes and Protocols for Capso Buffer with Methanol in Protein Transfer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient transfer of proteins from a polyacrylamide gel to a solid-phase membrane is a critical step in Western blotting, significantly influencing the accuracy and reliability of results. The choice of transfer buffer plays a pivotal role in this process. While Towbin buffer is widely used, CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer offers distinct advantages in specific applications, particularly for the transfer of high molecular weight (HMW) proteins, basic proteins, and when downstream protein sequencing is intended.[1][2] This document provides detailed application notes, protocols, and comparative data for the use of **Capso** buffer with methanol for protein transfer.

CAPS buffer maintains a high pH (typically 10.5-11.0), which facilitates the elution of proteins, especially those with high isoelectric points, from the gel matrix.[3][4][5] The absence of glycine in CAPS buffer formulations prevents interference with N-terminal protein sequencing. Methanol is a crucial component in the transfer buffer as it promotes the binding of proteins to the membrane, although its concentration may need to be optimized for very large proteins.

Key Considerations

Protein Characteristics: CAPS buffer is highly recommended for proteins that are large (>150 kDa) or have a basic isoelectric point.



- Downstream Applications: The glycine-free composition of CAPS buffer makes it the ideal choice when N-terminal sequencing of the transferred protein is planned.
- Membrane Type: Polyvinylidene difluoride (PVDF) membranes are generally recommended for use with CAPS buffer, especially for HMW proteins, due to their higher binding capacity and mechanical strength.
- Transfer System: CAPS buffer can be utilized in both wet (tank) and semi-dry transfer systems.

Comparative Data: Capso Buffer vs. Towbin Buffer

- Feature	Capso Buffer	Towbin Buffer	References
Buffering Agent	10 mM CAPS	25 mM Tris	
Amino Acid	None	192 mM Glycine	
Typical pH	~11.0	~8.3	
Methanol Concentration	10-20%	10-20%	
SDS (Optional)	Up to 0.1%	Up to 0.1%	-
Primary Advantage	Efficient transfer of high molecular weight and basic proteins; compatible with N-terminal sequencing.	Well-established, effective for a broad range of proteins.	_
Recommended Use	High MW (>150 kDa) proteins, basic proteins, proteins for sequencing.	Routine Western blotting for a wide range of proteins.	

Experimental Protocols

Protocol 1: Preparation of 10x CAPS Stock Solution (100 mM, pH 11.0)



Materials:

- CAPS (N-cyclohexyl-3-aminopropanesulfonic acid)
- Sodium Hydroxide (NaOH)
- Deionized water

Procedure:

- Dissolve 2.21 g of CAPS in 80 ml of deionized water.
- Adjust the pH to 11.0 with NaOH.
- Bring the final volume to 100 ml with deionized water.
- Store the stock solution at 4°C.

Protocol 2: Preparation of 1L CAPS Transfer Buffer (10 mM CAPS, 10% Methanol)

Materials:

- 10x CAPS Stock Solution (100 mM, pH 11.0)
- Methanol
- Deionized water

Procedure:

- Combine 100 ml of 10x CAPS stock solution with 100 ml of methanol.
- Add 800 ml of deionized water to bring the final volume to 1 liter.
- · Mix the solution thoroughly.
- Cool the buffer to 4°C before use.



Protocol 3: Wet (Tank) Protein Transfer using CAPS Buffer

Materials:

- Polyacrylamide gel with separated proteins
- PVDF or nitrocellulose membrane
- Blotting paper
- Sponges
- CAPS Transfer Buffer (chilled to 4°C)
- Wet transfer apparatus
- · Power supply

Procedure:

- Following electrophoresis, equilibrate the gel in CAPS transfer buffer for 10-15 minutes.
- If using a PVDF membrane, activate it by immersing in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose, equilibrate directly in transfer buffer.
- Soak the blotting paper and sponges in the transfer buffer for at least 10 minutes.
- Assemble the transfer "sandwich" in the following order: sponge, blotting paper, gel, membrane, blotting paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
- Place the sandwich into the transfer cassette and insert it into the tank transfer apparatus filled with chilled CAPS transfer buffer.
- Perform the transfer. For high molecular weight proteins, a longer transfer time at a lower voltage (e.g., 20-30 V overnight) in a cold room or with a cooling unit is recommended.



Optimal conditions should be determined empirically.

 After transfer, disassemble the sandwich and verify transfer efficiency by staining the membrane with Ponceau S.

Protocol 4: Semi-Dry Protein Transfer using CAPS Buffer

Semi-dry transfer offers a more rapid alternative to the wet tank method and requires less buffer. Both continuous and discontinuous buffer systems can be used with CAPS.

Continuous System:

• Use the standard CAPS Transfer Buffer (10 mM CAPS, 10% Methanol, pH 11.0) for soaking all components (blotting paper, gel, and membrane).

Discontinuous System: A discontinuous system can enhance transfer efficiency.

- Anode Buffer: 60 mM Tris, 40 mM CAPS, 15% Methanol, pH 9.6
- Cathode Buffer: 60 mM Tris, 40 mM CAPS, 0.1% SDS, pH 9.6

Procedure for Semi-Dry Transfer:

- Equilibrate the gel in the appropriate transfer buffer (cathode buffer for discontinuous systems) for 10-15 minutes.
- Prepare the membrane as described in the wet transfer protocol.
- Soak the blotting papers in their respective buffers (anode buffer for the paper on the anode side, cathode buffer for the paper on the cathode side in a discontinuous system).
- Assemble the transfer stack on the semi-dry blotter platform in the following order: anode plate, anode-buffer-soaked blotting paper, membrane, gel, cathode-buffer-soaked blotting paper, cathode plate. Remove any air bubbles.
- Perform the transfer at a constant current of 1-2 mA/cm² of the gel area or a constant voltage of 15-25V for 30-60 minutes. Optimal time and voltage/current should be determined



empirically.

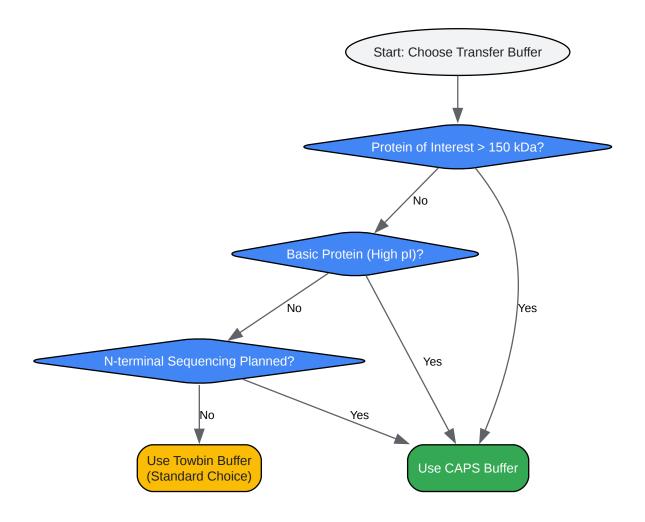
• Disassemble the stack and verify the transfer with Ponceau S staining.

Visualizations



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Caption: Western Blot Workflow using CAPS Transfer Buffer.





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Caption: Decision Tree for Transfer Buffer Selection.

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- To cite this document: BenchChem. [Application Notes and Protocols for Capso Buffer with Methanol in Protein Transfer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225162#capso-buffer-with-methanol-for-protein-transfer]

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